1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane
Description
1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane is a synthetic piperazine sulfonamide derivative characterized by a piperazine core substituted with a 4-methoxyphenyl group and linked via a sulfonyl bridge to an azepane ring. Piperazine sulfonamides are frequently explored for their ability to modulate biological targets, including enzymes and receptors, due to their balanced lipophilicity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-23-17-8-6-16(7-9-17)18-12-14-20(15-13-18)24(21,22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDIZPLENBZARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated piperazine intermediate. This intermediate is then reacted with azepane under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can produce a sulfide derivative .
Scientific Research Applications
1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in conditions such as neurodegenerative diseases and cancer .
Comparison with Similar Compounds
Electronic and Solubility Profiles :
- Methoxy (OCH₃): Increases polarity and solubility in aqueous media compared to methyl (CH₃) or chloro (Cl) groups.
- Methyl (CH₃) : Moderately electron-donating, improves lipophilicity (higher LogP) but reduces solubility compared to methoxy.
- Chloro (Cl) : Electron-withdrawing, significantly increases lipophilicity (highest LogP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Pharmacokinetic and Toxicity Considerations
- Solubility : Methoxy > Methyl > Chloro (based on substituent polarity). Higher solubility may correlate with improved oral bioavailability for the target compound.
- Metabolic Stability : Chloro and methyl groups may slow oxidative metabolism compared to methoxy, which could be susceptible to demethylation.
Data Table: Comparative Analysis of Key Features
Biological Activity
1-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)azepane is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a unique structure that includes a piperazine ring, a methoxyphenyl group, and a sulfonyl moiety attached to an azepane ring. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are implicated in several psychiatric disorders.
- Receptor Binding : The compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter release and reuptake.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of piperazine derivatives, including this compound:
- Neuropharmacological Evaluation : A study demonstrated that related piperazine compounds significantly reduced anxiety-like behaviors in animal models, suggesting potential anxiolytic effects .
- Anticancer Studies : Research focused on the cytotoxic effects of piperazine derivatives against various cancer cell lines showed that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways .
- Enzyme Inhibition Studies : Virtual screening methods indicated that certain piperazine derivatives effectively inhibit human acetylcholinesterase, highlighting their potential as therapeutic agents for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
